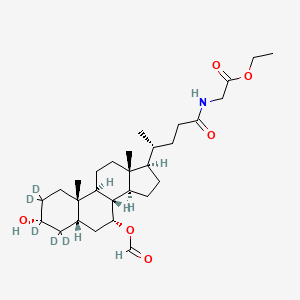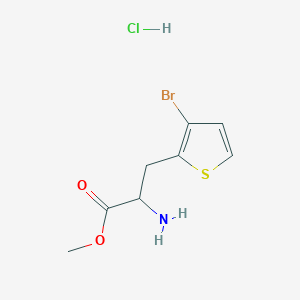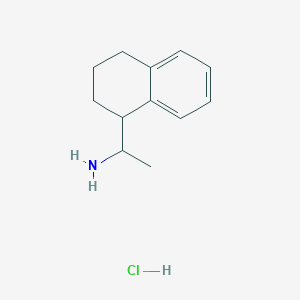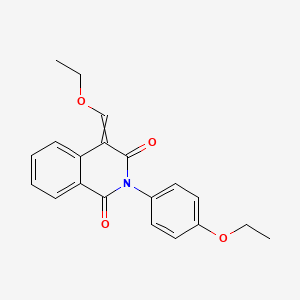![molecular formula C14H19N2O2+ B12431019 [(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]trimethylazanium](/img/structure/B12431019.png)
[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]trimethylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]trimethylazanium is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are commonly found in many natural products, including alkaloids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]trimethylazanium typically involves the reaction of indole derivatives with other chemical reagents under specific conditions. One common method involves the use of palladium-catalyzed intramolecular oxidative coupling reactions . Another approach is the multicomponent reaction (MCR) strategy, which is known for its efficiency and sustainability .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]trimethylazanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylated or hydroxylated derivatives, while reduction may produce various amine derivatives.
Applications De Recherche Scientifique
[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]trimethylazanium has a wide range of scientific research applications:
Chemistry: The compound is used as a precursor for the synthesis of other biologically active molecules.
Biology: It is studied for its potential role in various biological processes and pathways.
Medicine: The compound has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]trimethylazanium involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-indole-3-carbaldehyde: A related indole derivative used in the synthesis of various biologically active molecules.
Indole-1-carboxylic acid aryl esters: Compounds with similar structural features and biological activities.
Uniqueness
[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]trimethylazanium is unique due to its specific structural features and the range of reactions it can undergo
Propriétés
Formule moléculaire |
C14H19N2O2+ |
|---|---|
Poids moléculaire |
247.31 g/mol |
Nom IUPAC |
[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]-trimethylazanium |
InChI |
InChI=1S/C14H18N2O2/c1-16(2,3)13(14(17)18)8-10-9-15-12-7-5-4-6-11(10)12/h4-7,9,13,15H,8H2,1-3H3/p+1/t13-/m0/s1 |
Clé InChI |
AOHCBEAZXHZMOR-ZDUSSCGKSA-O |
SMILES isomérique |
C[N+](C)(C)[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |
SMILES canonique |
C[N+](C)(C)C(CC1=CNC2=CC=CC=C21)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic acid propan-2-yl ester](/img/structure/B12430969.png)





![3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-6-(benzylsulfanyl)oxane](/img/structure/B12431031.png)

![3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid](/img/structure/B12431036.png)
